molecular formula C15H24ClNO3 B1456102 3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride CAS No. 1219977-24-8

3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride

Cat. No. B1456102
CAS RN: 1219977-24-8
M. Wt: 301.81 g/mol
InChI Key: BFPNEUHWHWEYIS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride is defined by its molecular formula, C15H24ClNO3. The exact structure would show how these atoms are arranged and bonded together, which is not provided in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving 3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride are not detailed in the available resources . Chemical reactions would depend on the conditions and reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride, such as melting point, boiling point, solubility, and stability, are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Reactions

3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride serves as a critical intermediate in various chemical synthesis processes. Its utility is highlighted through its involvement in the practical generation of 3,5-dimethoxybenzyllithium, which finds application in the synthesis of 5-substituted-resorcinols. This organometallic compound, capable of being stored for extended periods, demonstrates versatility when reacted with different electrophiles, including alkyl halides and epoxides, underscoring its significance in creating natural and non-natural resorcinol derivatives (Azzena et al., 2003).

Photoreactivity and Protective Groups

The photoreactivity of compounds related to 3,5-dimethoxybenzyl derivatives has been extensively studied, revealing their potential in synthesizing photo-responsive molecules. For instance, substituted nitrobenzyl groups, linked to N-(4-hydroxy-3-methoxybenzyl)acetamide via ether or carbonate linkages, exhibit varying rates of photodecomposition, influenced by their structural characteristics. This behavior is crucial for designing molecules with desired photoreactivity, offering insights into the development of light-activated therapeutics and materials (Katritzky et al., 2003).

Environmental and Biodegradation Studies

The environmental relevance of 3,5-dimethoxybenzyl derivatives extends to their biodegradability, as demonstrated by studies on ether cleavage by extracellular fungal peroxygenases. These enzymes, secreted by litter-decay fungi, exhibit the capability to oxidize and cleave various significant ethers, pointing to their role in the natural decomposition of low molecular weight ethers. This finding is vital for understanding the biodegradation pathways of anthropogenic and natural ethers in ecosystems (Kinne et al., 2009).

Material Science and Polymer Chemistry

In material science, the structural properties of methoxy derivatives of benzyl bromide, closely related to 3,5-dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride, have been determined to understand their potential as building blocks for dendritic materials. The distinct structural differences between these compounds, despite minimal variations in their methoxy group configuration, provide valuable insights into the design and synthesis of advanced dendrimer materials with specific properties (Pan et al., 2005).

Safety And Hazards

While specific safety and hazard information for 3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on 3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride are not specified in the available resources . As a research compound, its potential applications would depend on the results of future studies.

properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-17-14-6-13(7-15(8-14)18-2)11-19-10-12-4-3-5-16-9-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPNEUHWHWEYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCCNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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